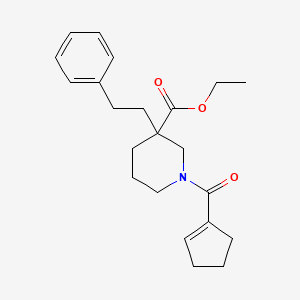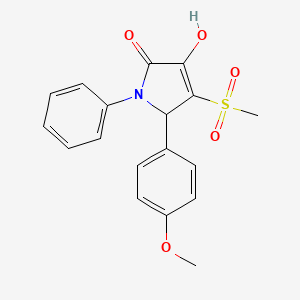![molecular formula C21H23ClFNO3 B6061854 [3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CCFM and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CCFM involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, CCFM reduces inflammation and pain.
Biochemical and Physiological Effects:
CCFM has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. CCFM has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, CCFM has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCFM has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. CCFM is also relatively inexpensive compared to other drugs used for the treatment of pain and inflammation-related disorders. However, CCFM has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, CCFM has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of CCFM. One potential direction is the development of more effective formulations of CCFM with improved solubility and bioavailability. Another direction is the exploration of the potential use of CCFM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CCFM and its potential side effects.
Métodos De Síntesis
The synthesis of CCFM involves the reaction of 3-chlorobenzylamine, 3-fluoro-4-methoxybenzoyl chloride, and piperidine in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain CCFM. This synthesis method has been optimized to produce high yields of CCFM with high purity.
Aplicaciones Científicas De Investigación
CCFM has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. CCFM has also been studied for its potential use in the treatment of cancer and cardiovascular diseases. The compound has been found to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases by reducing inflammation.
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-27-19-7-6-16(11-18(19)23)20(26)24-9-3-8-21(13-24,14-25)12-15-4-2-5-17(22)10-15/h2,4-7,10-11,25H,3,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBZXRFJNMCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)

![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)